molecular formula C22H32BN3O8S B8802715 1H-Indole-1-carboxylic acid, 2-borono-5-[[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]sulfonyl]-, 1-(1,1-dimethylethyl) ester (9CI) CAS No. 503045-77-0

1H-Indole-1-carboxylic acid, 2-borono-5-[[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]sulfonyl]-, 1-(1,1-dimethylethyl) ester (9CI)

Cat. No. B8802715
M. Wt: 509.4 g/mol
InChI Key: GHBMDYBVWIQCIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07101884B2

Procedure details

A solution of the tert-butyl 5-{[4-(tert-butoxycarbonyl)piperazin-1-yl]sulfonyl}-1H-indole-1-carboxylate (2-4, 1.06 g) in THF (55 mL) was stirred at −78° C. and treated with t-BuLi (1.7M, 2.68 mL, 4.55 mmol). After stirring for 45 minutes, the solution was treated with trimethylborate (640 μL, 5.69 mmol). The solution was warmed to 0° C. and stirred for 10 min, then partitioned between ethyl acetate (2×100 mL) and saturated NH4Cl solution (100 mL). The combined organics were dried over Na2SO4, filtered and concentrated to provide 1-(tert-butoxycarbonyl)-5-{[4-(tert-butoxycarbonyl)piperazin-1-yl]sulfonyl}-1H-indol-2-ylboronic acid (2-5) as a yellow foam. LRMS m/z: Cal'd for C22H32BN3O8S (M+H) 509.39, found 510.1.
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
2.68 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][N:11]([S:14]([C:17]2[CH:18]=[C:19]3[C:23](=[CH:24][CH:25]=2)[N:22]([C:26]([O:28][C:29]([CH3:32])([CH3:31])[CH3:30])=[O:27])[CH:21]=[CH:20]3)(=[O:16])=[O:15])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[Li]C(C)(C)C.C[O:39][B:40](OC)[O:41]C>C1COCC1>[C:29]([O:28][C:26]([N:22]1[C:23]2[C:19](=[CH:18][C:17]([S:14]([N:11]3[CH2:12][CH2:13][N:8]([C:6]([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:7])[CH2:9][CH2:10]3)(=[O:16])=[O:15])=[CH:25][CH:24]=2)[CH:20]=[C:21]1[B:40]([OH:41])[OH:39])=[O:27])([CH3:32])([CH3:31])[CH3:30]

Inputs

Step One
Name
Quantity
1.06 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C=1C=C2C=CN(C2=CC1)C(=O)OC(C)(C)C
Name
Quantity
55 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.68 mL
Type
reactant
Smiles
[Li]C(C)(C)C
Step Three
Name
Quantity
640 μL
Type
reactant
Smiles
COB(OC)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate (2×100 mL) and saturated NH4Cl solution (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C(=CC2=CC(=CC=C12)S(=O)(=O)N1CCN(CC1)C(=O)OC(C)(C)C)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.